Predicted LogP and Hydrogen-Bonding Capacity: Target Compound vs. 1-(3-Chlorophenyl)-3-propylurea
In silico prediction indicates that the target compound exhibits a lower logP and a higher hydrogen-bond donor/acceptor count compared to the simpler analog 1-(3-chlorophenyl)-3-propylurea. These differences are critical for modulating membrane permeability and target engagement in intracellular kinase or epoxide hydrolase assays [1].
| Evidence Dimension | Predicted LogP (ALOGPS 2.1) / H-bond donors / H-bond acceptors |
|---|---|
| Target Compound Data | logP ≈ 2.1; 2 H-bond donors; 4 H-bond acceptors |
| Comparator Or Baseline | 1-(3-Chlorophenyl)-3-propylurea (CAS 13208-26-9): logP ≈ 3.0; 2 H-bond donors; 2 H-bond acceptors |
| Quantified Difference | ΔlogP ≈ -0.9; HBA count doubled in target compound |
| Conditions | In silico prediction using ALOGPS 2.1 / SwissADME default settings |
Why This Matters
A lower logP combined with additional hydrogen-bonding capability improves aqueous solubility and modulates binding to polar enzyme active sites, directly impacting assay performance and lead optimization.
- [1] SwissADME / ALOGPS 2.1 prediction for 3-(3-chlorophenyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea and 1-(3-chlorophenyl)-3-propylurea (accessed via SwissADME server, 2026-04-30). View Source
